N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Overview

Description

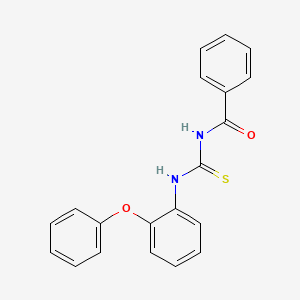

N-benzoyl-N’-(2-phenoxyphenyl)thiourea is an organic compound with the molecular formula C20H16N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a phenoxyphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2-phenoxyphenyl)thiourea typically involves the reaction of benzoyl chloride with 2-phenoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzoyl-N’-(2-phenoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol or amine derivatives.

Substitution Products: Halogenated phenoxy derivatives.

Scientific Research Applications

N-benzoyl-N’-(2-phenoxyphenyl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(2-phenoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-benzoyl-N’-(2-methoxyphenyl)thiourea

- N-benzoyl-N’-(2-chlorophenyl)thiourea

- N-benzoyl-N’-(2-nitrophenyl)thiourea

Uniqueness

N-benzoyl-N’-(2-phenoxyphenyl)thiourea is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

N-benzoyl-N'-(2-phenoxyphenyl)thiourea is a member of the thiourea class of compounds, which have garnered attention for their diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a reaction involving benzoyl chloride and 2-phenoxyphenylthiourea. The molecular structure includes a benzoyl group attached to a thiourea moiety, which is known to influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and T47D. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Cytotoxicity Data of this compound

The compound exhibits an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapy agents like hydroxyurea, which has an IC50 value around 30 µM in similar assays .

Research indicates that thiourea derivatives may exert their anticancer effects through multiple mechanisms:

- Inhibition of Tyrosine Kinases : Compounds like this compound have shown inhibitory effects on receptor tyrosine kinases such as EGFR and HER-2, critical in cancer cell signaling pathways .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Antioxidant Activity : Some thioureas possess antioxidant properties that may contribute to their cytotoxic effects by reducing oxidative stress within cancer cells .

Study 1: In Vitro Evaluation

A study conducted by Kesuma et al. evaluated the cytotoxicity of various benzoylthiourea derivatives, including this compound, against multiple cancer cell lines. The results demonstrated that this compound exhibited superior activity compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer activity of thioureas. The study found that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells through the activation of p53 pathways .

Properties

IUPAC Name |

N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAQUPFRMCHOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.